Benzaldehyde, 2-(1-hydroxyethyl)-, (S)- (9CI)
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Overview
Description
Benzaldehyde, 2-(1-hydroxyethyl)-, (S)- (9CI) is an organic compound that features a benzene ring substituted with a formyl group and a hydroxyethyl group. This compound is a derivative of benzaldehyde, which is among the simplest aromatic aldehydes and is widely used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-(1-hydroxyethyl)-, (S)- (9CI) can be achieved through several methods. One common approach involves the reduction of substituted benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .
Industrial Production Methods
Industrial production of Benzaldehyde, 2-(1-hydroxyethyl)-, (S)- (9CI) typically involves the oxidation of toluene with air in the presence of a vanadium (V) oxide catalyst. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2-(1-hydroxyethyl)-, (S)- (9CI) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Scientific Research Applications
Benzaldehyde, 2-(1-hydroxyethyl)-, (S)- (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-(1-hydroxyethyl)-, (S)- (9CI) involves its interaction with various molecular targets and pathways. Upon entering the body, it is rapidly distributed, especially in the blood and kidneys, and is excreted primarily through the urine. The compound undergoes oxidation to form benzoic acid, which is then conjugated with glucuronic acid or hippuric acid for excretion .
Comparison with Similar Compounds
Benzaldehyde, 2-(1-hydroxyethyl)-, (S)- (9CI) can be compared with other similar compounds such as benzaldehyde and its derivatives:
Benzaldehyde: The simplest aromatic aldehyde, widely used in the synthesis of various organic compounds.
2-Hydroxybenzaldehyde:
The uniqueness of Benzaldehyde, 2-(1-hydroxyethyl)-, (S)- (9CI) lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
157563-46-7 |
---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.177 |
IUPAC Name |
2-[(1S)-1-hydroxyethyl]benzaldehyde |
InChI |
InChI=1S/C9H10O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-7,11H,1H3/t7-/m0/s1 |
InChI Key |
KIVKPURPJAORKA-ZETCQYMHSA-N |
SMILES |
CC(C1=CC=CC=C1C=O)O |
Synonyms |
Benzaldehyde, 2-(1-hydroxyethyl)-, (S)- (9CI) |
Origin of Product |
United States |
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